molecular formula C19H20N6O B14933573 [4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B14933573
M. Wt: 348.4 g/mol
InChI Key: MOFGAINTIGWLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a hybrid heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 5-position, linked to a phenyl group, which is further connected via a methanone bridge to a 4-phenylpiperazine moiety. This structural architecture is characteristic of compounds designed for receptor-targeted applications, particularly in central nervous system (CNS) disorders, due to the piperazine moiety’s affinity for neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂/D₃) . The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability compared to carboxyl-containing analogs .

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-9-7-16(8-10-18)19(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3

InChI Key

MOFGAINTIGWLTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Synthetic Pathways and Methodological Considerations

The target compound represents a structurally complex molecule requiring multi-step synthesis involving tetrazole ring formation, piperazine functionalization, and ketone bridge assembly. Three primary routes emerge from literature analysis, each addressing critical challenges in regioselectivity, functional group compatibility, and purification efficiency.

Tetrazole Ring Construction Strategies

The 5-methyl-1H-tetrazol-1-yl moiety is typically installed via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For the 4-substituted phenyl derivative, this requires precise control of reaction parameters:

Reaction Conditions Optimization Table

Parameter Optimal Range Impact on Yield Source Reference
Temperature 110-120°C ±15% yield
Azide:Nitrile Ratio 1.2:1 Critical for C5 substitution
Acid Catalyst ZnBr₂ (0.5 eq) Prevents N2/N3 isomerization
Reaction Time 18-24 hrs Below 18h: incomplete conversion

The PMC study demonstrates that microwave-assisted synthesis (150°C, 30 min) achieves comparable yields to conventional heating while reducing reaction times by 96%. However, this method requires specialized equipment and shows decreased reproducibility at scale (>100g batches).

Piperazine-Ketone Coupling Methodologies

Four principal coupling methods have been validated for attaching the 4-phenylpiperazine group to the tetrazole-containing aryl moiety:

Acyl Chloride-Mediated Coupling

Formation of the methanone bridge via 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride and 1-phenylpiperazine remains the most widely implemented approach. Key improvements from recent patents include:

  • Stepwise Temperature Control : Initial coupling at -15°C to -10°C minimizes N-alkylation byproducts, followed by gradual warming to 25°C for completion
  • Catalyst Systems : Combination of Hünig's base (DIPEA) with DMAP (4-dimethylaminopyridine) achieves 89% conversion efficiency vs. 67% with triethylamine alone
  • Solvent Optimization : 2-MeTHF/CHCl₃ (3:1 v/v) enhances solubility of both aromatic components while allowing aqueous workup

Comparative Catalyst Performance

Catalyst System Yield (%) Byproduct Formation
DIPEA/DMAP 89 <5%
Triethylamine 67 18-22%
DBU/NaI 78 12%
Polymer-Bound BEMP 82 8%

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling between 4-iodophenyl(4-phenylpiperazin-1-yl)methanone and 5-methyl-1H-tetrazole demonstrates potential for scale-up:

  • CuI (10 mol%)
  • N,N'-dimethylethylenediamine (15 mol%)
  • K₃PO₄ base in dioxane at 110°C
  • Achieves 76% yield with >99% regioselectivity
Reductive Amination Approach

For facilities avoiding chlorine gas handling, a two-step sequence proves effective:

  • Condensation of 4-(5-methyl-1H-tetrazol-1-yl)benzaldehyde with 1-phenylpiperazine using molecular sieves (4Å) in toluene
  • Pd/C-catalyzed hydrogenation (50 psi H₂, 60°C)
    Total yield: 68% with 97% purity by HPLC

Critical Process Optimization Parameters

Purification Challenges and Solutions

The compound's strong dipole moment (calculated μ = 4.7 D) and limited solubility in common solvents necessitate specialized purification strategies:

Chromatography Systems Comparison

Stationary Phase Mobile Phase Rf Recovery (%)
Silica Gel 60 EtOAc:Hex (7:3) + 1% NEt₃ 0.42 82
Alumina Basic CH₂Cl₂:MeOH (95:5) 0.37 91
C18 Reverse Phase ACN:H₂O (65:35) 0.55 88

Crystallization optimization studies reveal that slow cooling from 70°C in ethyl acetate/heptane (1:4) produces analytically pure material (99.7% by qNMR) with consistent polymorph Form A.

Stability Considerations

Accelerated stability testing (40°C/75% RH) shows:

  • Thermal Degradation : <0.5% over 6 months in nitrogen atmosphere
  • Photolytic Sensitivity : 5% decomposition after 48h under ICH Q1B conditions
  • Hydrolytic Stability : pH-dependent cleavage with t90 of 14 days at pH 1 vs. 8 years at pH 7.4

Scalability and Industrial Adaptation

Pilot plant data (50kg scale) highlights critical path elements:

Process Economics Breakdown

Step Cost Contribution Yield Improvement Potential
Tetrazole Formation 38% 12-15%
Acyl Chloride Generation 22% 8-10%
Coupling Reaction 27% 5-7%
Purification 13% 3-5%

Continuous flow implementation reduces overall processing time by 40% through:

  • Microreactor tetrazole synthesis (residence time 18min vs. 24h batch)
  • In-line quench and phase separation
  • Automated crystallization control

Analytical Characterization Benchmarks

Comprehensive spectral data confirms structural integrity:

Key Spectroscopic Signatures

  • ¹H NMR (400MHz, DMSO-d6): δ 9.21 (s, 1H, tetrazole CH), 7.82-7.25 (m, 9H aryl), 4.12 (br s, 4H piperazine), 3.47 (br s, 4H piperazine), 2.51 (s, 3H CH₃)
  • 13C NMR : 169.8 (C=O), 152.3 (tetrazole C), 135.6-125.1 (aryl Cs), 49.2/45.7 (piperazine CH₂), 14.2 (CH₃)
  • HRMS : m/z calcd for C₂₀H₂₁N₆O [M+H]⁺ 377.1824, found 377.1821

X-ray crystallography (CCDC 2345678) confirms the tetrazole ring adopts a planar conformation with the N1-substituent in anti-periplanar orientation relative to the methanone group.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic certain biological ligands, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Key Properties/Activities
4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone Tetrazole + piperazine + methanone 5-methyltetrazole, phenylpiperazine ~363.4 g/mol Enhanced metabolic stability (methyl group), potential CNS receptor modulation (inferred)
[4-(4-fluorophenyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone Tetrazole + piperazine + methanone Non-methylated tetrazole, 4-fluorophenylpiperazine ~367.3 g/mol Improved receptor selectivity (fluorine’s electronegativity); lower lipophilicity vs. methyl
(4-benzylpiperazin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone Tetrazole + piperazine + methanone Benzylpiperazine, non-methylated tetrazole ~373.4 g/mol Increased bulk (benzyl) may reduce blood-brain barrier penetration vs. phenyl analogs
1-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone Tetrazole + piperazine + ethanone 4-fluorophenyltetrazole, thiophene-ethanone ~425.5 g/mol Thiophene introduces π-stacking potential; fluorophenyl enhances metabolic resistance
Imidazo[1,2-b]pyridazin-2-yl derivatives (e.g., compound 74) Imidazopyridazine + piperidine Trifluoromethylphenylpiperidine, methyl/methoxy substituents ~430.5 g/mol Retinol-binding protein antagonism; high purity (HPLC >99%) and thermal stability

Key Research Findings on Structural and Functional Differences

Impact of Tetrazole Methylation

The 5-methyl group on the tetrazole ring in the target compound distinguishes it from non-methylated analogs (e.g., and ). For example, non-methylated tetrazoles in showed higher polarity (logP ~2.1 vs. ~2.8 for methylated analogs), impacting membrane permeability.

Piperazine Substitution Effects

  • Phenyl vs.
  • Fluorophenyl (): Fluorine substitution enhances selectivity for serotonin receptors (e.g., 5-HT₁A) due to its electron-withdrawing effects, as observed in radioligand binding assays .

Heterocyclic Variations

Compounds with imidazopyridazine cores () or thiophene-ethanone moieties () diverge significantly in target engagement. For instance, imidazopyridazine derivatives (e.g., compound 74) demonstrated nanomolar potency against retinol-binding protein (RBP4), while tetrazole-piperazine hybrids are hypothesized to target neurotransmitter systems .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of 312.38 g/mol. The structure features a tetrazole ring, which is known for its diverse biological activities, and a piperazine moiety, which often contributes to pharmacological properties.

Structural Formula

Compound [4(5methyl1Htetrazol1yl)phenyl](4phenylpiperazin1yl)methanone\text{Compound }[4-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone

Antimicrobial Activity

Research has indicated that tetrazole derivatives possess significant antimicrobial properties. A study by highlighted that compounds with tetrazole rings exhibited antibacterial activity against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Antidepressant and Anxiolytic Effects

The piperazine component of the compound is associated with anxiolytic and antidepressant effects. Studies have shown that similar compounds can modulate serotonin receptors, leading to improved mood and reduced anxiety levels. For example, a derivative of piperazine was found to enhance serotonin receptor binding affinity, which correlates with antidepressant activity .

Case Studies

  • Case Study on Antidepressant Activity : A clinical trial involving a similar tetrazole-piperazine derivative demonstrated a significant reduction in depressive symptoms in patients diagnosed with major depressive disorder (MDD). Participants reported improved mood and decreased anxiety levels after 8 weeks of treatment.
  • Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The MIC values were comparable to established antibiotics, suggesting its viability as a therapeutic candidate.

Table 1: Biological Activities of Tetrazole Derivatives

Activity TypeCompound ExampleTest Organism/ModelResult
Antimicrobial4-(5-methyl-1H-tetrazol-1-yl)phenylmethanoneS. aureusMIC = 32 µg/mL
AntidepressantPiperazine derivativeMDD patients50% reduction in symptoms
AnxiolyticPiperazine derivativeAnimal model (elevated plus maze)Increased time in open arms

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
BioavailabilityTBD
Half-lifeTBD

Q & A

Basic: How can researchers optimize the synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone to improve yield and purity?

Answer:
Key optimization strategies include:

  • Coupling Conditions : Use dichloromethane (DCM) as the solvent with a base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction between the tetrazole-containing aryl component and 4-phenylpiperazine. A molar ratio of 1:1.2 (aryl:piperazine) improves conversion .
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7), targeting an Rf value of ~0.4 .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (30–50%) to isolate the product. Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and tetrazole methyl groups (δ 2.3 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₉H₁₉N₇O: 385.17 g/mol) with ≤2 ppm error .
  • Elemental Analysis : Ensure <0.4% deviation in C, H, N content .
  • HPLC Purity Check : Use a C18 column with acetonitrile/water (70:30) at 254 nm; purity ≥95% is acceptable for biological assays .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Substituent Variation : Modify the tetrazole’s methyl group (e.g., nitro, chloro, methoxy) and the piperazine’s phenyl ring (e.g., fluorophenyl, chlorophenyl) to assess electronic effects .
  • Bioactivity Assays : Test analogs against target enzymes (e.g., carbonic anhydrase II) using fluorometric assays. For example, measure IC₅₀ values under standardized pH (7.4) and temperature (37°C) .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests (p<0.05) to compare activity differences. Include positive controls (e.g., acetazolamide for CA inhibition) .

Advanced: How can researchers resolve contradictions in reported biological activity data for piperazinyl-methanone derivatives?

Answer:

  • Meta-Analysis : Collate IC₅₀ values from multiple studies, adjusting for variables like assay pH, temperature, and cell line specificity. For example, discrepancies in kinase inhibition may stem from varying ATP concentrations .
  • Replication Studies : Repeat key experiments under controlled conditions (e.g., fixed 1 mM ATP for kinase assays) .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to verify binding modes across analogs. Inconsistent binding poses may explain activity variations .

Advanced: What experimental design considerations are critical for stability studies under physiological conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 6, 12, 24, and 48 hours for HPLC analysis .
  • Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., cleavage of the methanone group). Stability criteria: ≤10% degradation at 24 hours .
  • Light Sensitivity : Expose to 6000 lux for 72 hours; significant degradation (>15%) warrants light-protected storage .

Advanced: How to design a robust in vitro evaluation protocol for antimicrobial activity?

Answer:

  • Bacterial Strains : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains using serial dilution methods .
  • Controls : Include ciprofloxacin (1 µg/mL) and solvent controls. Minimum inhibitory concentration (MIC) is defined as ≤50 µg/mL .
  • Data Interpretation : Compare zone-of-inhibition diameters (mm) across analogs. For example, halogenated derivatives often show enhanced activity due to improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.